2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone is a complex organic compound characterized by the presence of a diazo group and a substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone typically involves multi-step organic reactions. One common method involves the reaction of 1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in ethanol at 80°C for 2 hours . This reaction is a one-pot multicomponent Hantzsch dihydropyridine reaction, which is known for its efficiency in synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The diazo group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used to replace the diazo group under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Scientific Research Applications
2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone exerts its effects involves the interaction of its diazo group with various molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
Uniqueness
2-Diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone is unique due to its specific structural features, including the presence of both a diazo group and a substituted cyclohexene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61645-58-7 |
---|---|
Molecular Formula |
C16H17N3O3 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-diazo-1-[3,4-dimethyl-6-(2-nitrophenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H17N3O3/c1-10-7-13(12-5-3-4-6-15(12)19(21)22)14(8-11(10)2)16(20)9-18-17/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
FSSGRMYAUDLLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.